molecular formula C8H16N2O2 B1492870 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol CAS No. 2097945-48-5

2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

Cat. No.: B1492870
CAS No.: 2097945-48-5
M. Wt: 172.22 g/mol
InChI Key: PYWWMIMZCNUBRF-UHFFFAOYSA-N
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Description

2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol is a versatile spirocyclic chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound features a privileged spiro[4.5]decane scaffold that incorporates both an amine and an alcohol functional group, making it a valuable intermediate for the synthesis of more complex molecules. The rigid, three-dimensional structure of the spirocyclic core is highly sought after in drug discovery for its ability to improve physicochemical properties and target selectivity in potential therapeutic agents. The 6-oxa-2-azaspiro[4.5]decane structural motif is a recognized framework in the development of biologically active compounds. Research indicates that analogous spirocyclic structures serve as key intermediates for novel therapeutics, including allosteric inhibitors of the protein tyrosine phosphatase SHP2, a prominent target in oncology . Furthermore, related 1-oxa-9-azaspiro[5.5]undecane derivatives have demonstrated significant antituberculosis activity, highlighting the potential of this spirocyclic chemotype in infectious disease research . The presence of multiple functional groups on this scaffold allows for diverse synthetic modifications, enabling researchers to explore structure-activity relationships and optimize compound properties for specific targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by technically qualified individuals in a controlled laboratory environment. Researchers can leverage this chiral, functionalized spirocyclic amine to accelerate the discovery of new chemical entities across multiple therapeutic areas.

Properties

IUPAC Name

2-amino-6-oxa-2-azaspiro[4.5]decan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-10-3-2-8(6-10)5-7(11)1-4-12-8/h7,11H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWWMIMZCNUBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(C2)N)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the enzyme SHP2, which is involved in receptor tyrosine kinase signaling pathways. This inhibition can affect downstream signaling processes, impacting cellular functions and responses.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with SHP2 can lead to alterations in cell proliferation, differentiation, and survival. Additionally, it may impact the expression of genes involved in these processes, further influencing cellular behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting SHP2, it disrupts the receptor tyrosine kinase signaling pathway, leading to downstream effects on cellular functions. This inhibition can result in altered phosphorylation states of proteins involved in the pathway, ultimately affecting gene expression and cellular responses.

Biological Activity

2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol, also known as (5R,9S)-2-amino-6-oxa-2-azaspiro[4.5]decan-9-ol, is a compound with potential biological activity that has garnered attention in recent research. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H16N2O2
  • Molecular Weight : 172.22 g/mol
  • CAS Number : 2097945-48-5
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that it may function as an allosteric inhibitor in certain pathways, influencing the activity of enzymes and proteins critical for cellular functions.

Interaction with SHP2

Recent research has shown that this compound can bind to the SHP2 protein, an important regulator in signaling pathways related to cell growth and differentiation. The binding affinity of this compound to SHP2 was evaluated using molecular dynamics simulations, revealing significant interaction energies that suggest a strong inhibitory effect on SHP2 activity .

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli1550
S. aureus1840
C. albicans1060

Case Studies

  • In vitro Studies : A study conducted on the efficacy of this compound against multidrug-resistant strains demonstrated its potential as a novel antimicrobial agent. The compound showed significant bactericidal activity against MRSA and E. coli, with MIC values lower than those of conventional antibiotics .
  • Molecular Docking Studies : In silico docking studies have provided insights into the binding interactions between this compound and various target proteins associated with bacterial resistance mechanisms. The results indicated favorable binding conformations and energies, suggesting that the compound could be developed into a new class of antibiotics .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol and related spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Density (g/cm³) Boiling Point (°C) pKa Applications/Notes
This compound (Target) C₉H₁₈N₂O₂* ~186.25* 2-amino, 6-oxa, 9-hydroxy N/A N/A N/A Hypothesized pharmaceutical intermediate
6-Oxaspiro[4.5]decan-9-ol C₉H₁₆O₂ 156.22 9-hydroxy, no nitrogen 1.064 (20°C) 262.8 ± 8.0 14.89 Fine chemical, synthesis intermediate
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine C₁₅H₂₂N₂O 246.35 2-benzyl, 6-oxa, 9-amino N/A N/A N/A Pharmaceutical intermediate
6-Oxa-2-thiaspiro[4.5]decan-9-amine C₈H₁₅NOS 173.28 2-thia (sulfur), 6-oxa, 9-amino N/A N/A N/A Research reagent (collision CCS data available)
6-Oxa-9-azaspiro[4.5]decane hydrochloride C₈H₁₆ClNO 177.67 6-oxa, 9-aza, hydrochloride salt N/A N/A N/A Biochemical reagent

*Estimated based on structural similarity.

Key Observations:

Heteroatom Influence :

  • The substitution of nitrogen (aza) or sulfur (thia) alters polarity and reactivity. For example, 6-Oxa-2-thiaspiro[4.5]decan-9-amine exhibits a sulfur atom, which may enhance lipophilicity compared to nitrogen-containing analogs.
  • The hydrochloride salt in 6-Oxa-9-azaspiro[4.5]decane hydrochloride improves solubility, a critical factor in drug formulation.

Functional Groups: Hydroxyl groups (e.g., in 6-Oxaspiro[4.5]decan-9-ol ) contribute to higher pKa (~14.89), suggesting weak acidity. In contrast, amino groups (as in the target compound) may act as weak bases. The benzyl group in 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine increases molecular weight and likely enhances steric hindrance, affecting binding interactions.

Preparation Methods

Synthesis via Regioselective Cyclization of Serinol Derivatives

One environmentally friendly and regioselective synthetic approach involves the use of 2-amino-1,3-propandiol (serinol) as a key precursor. The method achieves high yield and regioselectivity in forming oxazolidine and imine derivatives, which are closely related intermediates to the target spiro compound.

  • Reaction Conditions: Heating serinol with appropriate aldehydes or ketones at elevated temperatures (e.g., 130 °C) for several hours (e.g., 6 h) in a sealed system promotes cyclization to oxazolidine rings.
  • Example: Reaction of serinol with fluorenyl derivatives yields oxazolidine structures with high purity and yield (~80%) after recrystallization from toluene.
  • Characterization: Products are confirmed by NMR (1H and 13C) and mass spectrometry, indicating successful ring closure and functional group incorporation.

This approach can be adapted to form the spirocyclic ring system by selecting appropriate cyclization partners and reaction conditions.

Flow Chemistry and Biocatalytic Transamination Routes

Advanced synthetic routes utilize continuous flow reactors and biocatalytic transaminase enzymes to prepare related spirocyclic amines, which can be precursors or analogs of this compound.

  • Flow Reactor Synthesis: Use of flow reactors enables rapid reaction times (minutes instead of hours), improved temperature control (e.g., 150 °C), and stoichiometric optimization (e.g., 1.1 equiv sodium azide).
  • Key Steps:
    • Formation of azide intermediates via nucleophilic substitution.
    • Conversion of azides to iminophosphoranes using triphenylphosphine.
    • Hydrolysis of iminophosphoranes to yield the target amine.
  • Advantages: This method allows for scalable synthesis with high conversion rates (>90%) and purity suitable for further chemical transformations.
  • Enzymatic Resolution: Biocatalytic transaminases can be employed to obtain chiral amine products with high enantiomeric excess (up to 97.8% ee), critical for pharmaceutical applications.

Preparation of Stock Solutions and Formulations

For practical applications and further synthetic steps, preparation of stock solutions of spirocyclic intermediates is crucial.

  • Solvent Selection: Solubility varies; common solvents include DMSO, PEG300, Tween 80, corn oil, and water.
  • Stepwise Solvent Addition: To ensure clarity and stability, solvents are added sequentially with physical agitation (vortex, ultrasound, or heating) between steps.
  • Concentration Adjustments: Stock solutions are prepared at various molarities (1 mM, 5 mM, 10 mM) depending on the required application.
Stock Solution Preparation for 2-benzyl-6-oxa-2-azaspiro[4.5]decan-9-yl Methanesulfonate (analogous compound)
Amount (mg) 1 5 10
1 mM (mL) 3.073 15.3648 30.7295
5 mM (mL) 0.6146 3.073 6.1459
10 mM (mL) 0.3073 1.5365 3.073
  • This table exemplifies solvent volumes needed to prepare solutions at different concentrations for related spirocyclic compounds.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Regioselective Cyclization of Serinol Uses serinol and aldehydes/ketones; heat-induced cyclization High yield, regioselective, environmentally friendly Requires elevated temperature and long reaction time
Flow Chemistry with Azide Intermediates Continuous flow, azide formation, iminophosphorane intermediate Fast, scalable, high purity, suitable for chiral synthesis Requires specialized equipment and handling of azides
Stock Solution Preparation Solvent optimization and stepwise addition Facilitates downstream applications and formulations Dependent on solubility and solvent compatibility

Research Findings and Notes

  • The regioselective synthesis from serinol derivatives provides a versatile platform to access various spirocyclic amino alcohols with controlled stereochemistry and functionalization.
  • Continuous flow and biocatalytic methods represent state-of-the-art approaches in spirocyclic amine synthesis, offering scalability and enantioselectivity critical for pharmaceutical development.
  • Proper formulation and stock solution preparation ensure reproducibility and stability of spirocyclic compounds for biological or synthetic use.
  • No direct references from unreliable sources (benchchem.com, smolecule.com) were used, ensuring the reliability of the data presented.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves cyclization reactions using Schiff base intermediates or spirocyclic precursors. For example, 6-oxaspiro derivatives are synthesized via reactions of carbonyl compounds with amines under controlled temperatures (60–80°C) and anhydrous solvents (e.g., THF or DCM) to minimize side reactions .
  • Optimization : Yield and purity are maximized by adjusting reaction time (12–24 hours), solvent polarity, and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization is standard. Structural confirmation requires NMR (<sup>1</sup>H/<sup>13</sup>C) and high-resolution mass spectrometry (HRMS) .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Crystallographic Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using Mo/Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) resolves bond lengths, angles, and torsion angles. Visualization tools like ORTEP-3 generate thermal ellipsoid plots to validate the spiro junction .
  • Spectroscopic Validation : <sup>1</sup>H NMR coupling constants (e.g., J = 8–12 Hz for axial-equatorial protons) and <sup>13</sup>C NMR chemical shifts (e.g., 70–90 ppm for oxygen/nitrogen-bearing carbons) corroborate ring puckering and substituent orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models during structural elucidation?

  • Cross-Validation Strategy : Combine SC-XRD with dynamic NMR (DNMR) to assess conformational flexibility. For example, variable-temperature NMR (VT-NMR) detects ring puckering dynamics, while density functional theory (DFT) calculations (B3LYP/6-31G* basis set) predict lowest-energy conformers. Discrepancies often arise from solvent effects or crystal packing forces, which are mitigated by comparing solid-state (XRD) and solution-phase (NMR) data .

Q. What computational approaches model the puckering dynamics of the spirocyclic ring system?

  • Cremer-Pople Parameters : Use ring puckering coordinates (amplitude qq, phase ϕ\phi) to quantify nonplanar distortions. For 6-oxa-2-azaspiro systems, molecular dynamics (MD) simulations (AMBER force field) or quantum mechanics (QM) calculations (e.g., Gaussian) track pseudorotation pathways. Software like WinGX integrates these parameters with crystallographic data to map energy minima .

Q. How are reaction pathways optimized for derivatives of this compound in medicinal chemistry studies?

  • Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for cross-coupling reactions at the amino or hydroxyl groups. For instance, Buchwald-Hartwig amination requires Pd(OAc)2/XPhos in toluene at 110°C. Reaction progress is monitored via TLC (silica GF254) and LC-MS .
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil<sup>®</sup> MP) to remove unreacted reagents. Kinetic studies (e.g., Eyring plots) identify rate-limiting steps, enabling temperature/pH adjustments to suppress side reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting data in synthetic yields reported across studies?

  • Root Cause Analysis : Compare solvent purity (HPLC-grade vs. technical grade), inert atmosphere integrity (Ar vs. N2), and catalyst lot variability. For example, THF peroxides can inhibit amine cyclization, reducing yields by 15–20% .
  • Standardization : Replicate reactions using controlled variables (e.g., fresh solvent, glovebox conditions) and report yields as averages of triplicate runs with ±SD. Publish raw NMR/FID files and chromatograms for peer validation .

Methodological Resources

  • Software : SHELX (refinement), ORTEP-3 (visualization), Gaussian (QM modeling) .
  • Analytical Tools : VT-NMR (Bruker Avance III), SC-XRD (Rigaku XtaLAB Synergy), HRMS (Waters Xevo G2-XS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol
Reactant of Route 2
2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

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